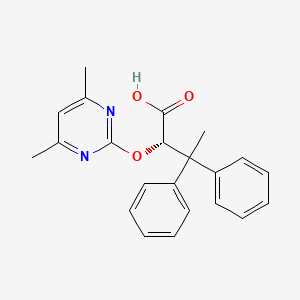
Choletec
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Technetium Tc-99m Mebrofenin is a radioconjugate composed of the iminodiacetic acid derivative mebrofenin bound to an isotope of the synthetic element technetium (Tc). Upon administration and rapid clearance from the circulation, technetium Tc 99m mebrofenin is secreted into the hepatobiliary system, emitting gamma rays that are detectable with planar scintigraphy or single photon emission computer tomography (SPECT). Mebrofenin has no pharmacological effect at the recommended dosage for diagnostic imagining.
Technetium Tc 99m Mebrofenin is a diagnostic radiopharmaceutical composed of diisopropyl-iminodiacetic acid (DISIDA) attached to a technetium-99m ion. Following intravenous injection, single photon emission computer tomography (SPECT) imaging of the liver or gallbladder is performed using a gamma camera to detect the gamma rays emitted by the technetium-99m as it decays. This is possible as Technetium-99m decays by isomeric transition to technetium-99 through the release of a gamma ray. Liver and gallbladder imaging is enabled through attachment to mebrofenin as this molecule has high hepatic uptake and fast biliary excretion, resulting in improved hepatic imaging. More specifically, mebrofenin is taken up into hepatocytes through the action of OATP1B1 and OATP1B3 transporters. Currently available within a sterile kit, Tc-99m Mebrofenin is indicated for imaging of the liver and gallbladder.
Technetium tc-99m mebrofenin is a Radioactive Diagnostic Agent. The mechanism of action of technetium tc-99m mebrofenin is as a Radiopharmaceutical Activity.
Wissenschaftliche Forschungsanwendungen
Evaluation of Hepatic Function
Choletec, specifically the radiopharmaceutical 99mTc-mebrofenin, is used in evaluating the severity of hepatocellular disease. Its hepatic extraction is an effective measure of hepatic parenchymal cell function. This approach has been validated in studies involving dogs with toxic-induced liver disease, showing a strong correlation between the hepatic extraction of 99mTc-mebrofenin and liver histopathology (Daniel et al., 1998).
Metabolomics Studies
Although not directly involving Choletec, related research in metabolomics, such as the study of metabolism in Drosophila, employs similar principles. These studies encompass measurements of metabolites like triglycerides and cholesterol, which are also relevant in the context of Choletec’s application in liver function assessment (Tennessen et al., 2014).
Radiation Dosimetry in Humans and Rats
In the study of biodistribution and radiation dosimetry of radiopharmaceuticals like [11C]choline, there's a focus on understanding how these substances distribute in the body and their consequent radiation exposure. This research is critical in ensuring the safety and efficacy of radiopharmaceuticals including those similar to Choletec in clinical settings (Tolvanen et al., 2010).
Eigenschaften
CAS-Nummer |
1415247-71-0 |
|---|---|
Produktname |
Choletec |
Molekularformel |
C15H19BrN2O5Tc |
Molekulargewicht |
486.13 g/mol |
IUPAC-Name |
2-[[2-(3-bromo-2,4,6-trimethylanilino)-2-oxoethyl]-(carboxymethyl)amino]acetic acid;technetium-99 |
InChI |
InChI=1S/C15H19BrN2O5.Tc/c1-8-4-9(2)15(10(3)14(8)16)17-11(19)5-18(6-12(20)21)7-13(22)23;/h4H,5-7H2,1-3H3,(H,17,19)(H,20,21)(H,22,23);/i;1+1 |
InChI-Schlüssel |
JLJSYHOPCNWUNE-IEOVAKBOSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1NC(=O)CN(CC(=O)O)CC(=O)O)C)Br)C.[99Tc] |
SMILES |
CC1=CC(=C(C(=C1NC(=O)CN(CC(=O)O)CC(=O)O)C)Br)C.[Tc] |
Kanonische SMILES |
CC1=CC(=C(C(=C1NC(=O)CN(CC(=O)O)CC(=O)O)C)Br)C.[Tc] |
Andere CAS-Nummern |
1415247-71-0 |
Synonyme |
99mTc mebrofenin Bridatec Tc-99m-3-bromo-2,4,6-trimethyl-IDA Tc-99m-3-bromo-2,4,6-trimethyliminodiacetic acid Tc-99m-Br-IDA Tc-99m-BrIDA Tc-99m-BTM-IDA Tc-99m-N-(2,4,6-trimethylbromoacetanilide)iminodiacetate Tc-99m-SQ 26,962 Tc-99m-TBIDA Tc-99m-trimethyl-BrIDA Tc-99m-trimethylbromo-IDA Tc-99m-trimethylbromoimino-diacetic acid Tc-99m-trimethylbromoiminodiacetate Tc-Choletec Tc-TMB-IDA technetium Tc 99m 3-bromo-2,4,6-trimethyliminodiacetic acid technetium Tc 99m mebrofenin technetium Tc 99m-trimethylbromo-IDA |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



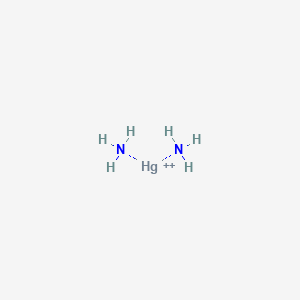
![(9S,11R,15R,17S)-23-methoxy-25-azatetracyclo[18.3.1.12,6.111,15]hexacosa-1(23),2,4,6(26),20(24),21-hexaene-3,9,17-triol](/img/structure/B1243461.png)
![(3aR,4S,9aR,9bS)-N,2-bis(4-chlorophenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazine-4-carboxamide](/img/structure/B1243462.png)
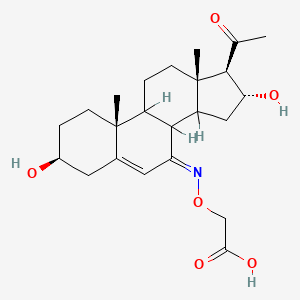
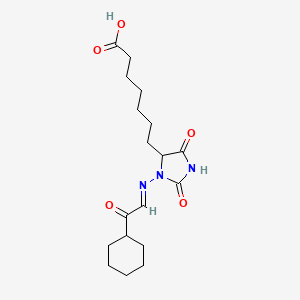
![7-Methyl-4-(2-methylthiophen-3-yl)-10-thia-3,6-diazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-amine](/img/structure/B1243469.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-N'-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1243472.png)
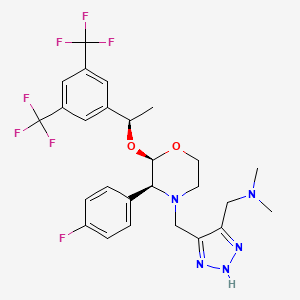
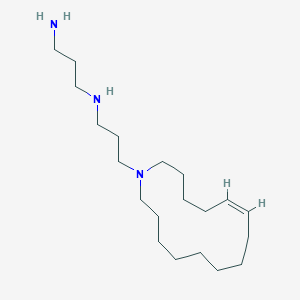

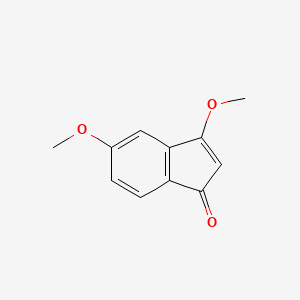
![(2S,5R)-5-(3-Hydroxy-phenyl)-1-{2-[(S)-3-(4-hydroxy-phenyl)-2-mercapto-propionylamino]-acetyl}-pyrrolidine-2-carboxylic acid](/img/structure/B1243479.png)
